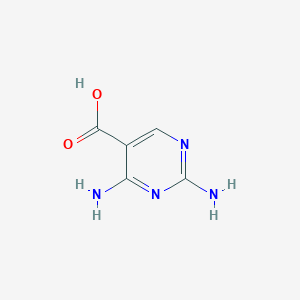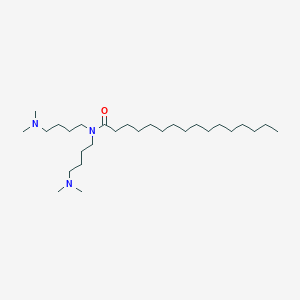
2,4-Diaminopyrimidin-5-carbonsäure
Übersicht
Beschreibung
2,4-Diaminopyrimidine-5-carboxylic acid is a chemical compound that serves as a core structure for various derivatives with potential biological activities. It is characterized by the presence of two amino groups at positions 2 and 4, and a carboxylic acid group at position 5 on the pyrimidine ring. This structure is a key scaffold in the design of dihydrofolate reductase (DHFR) inhibitors, which are important in the treatment of opportunistic infections and certain cancers.
Synthesis Analysis
The synthesis of 2,4-diaminopyrimidine-5-carboxylic acid derivatives involves various strategies aimed at introducing different substituents to enhance biological activity and selectivity. For instance, a series of 2,4-diamino-5-[2-methoxy-5-(omega-carboxyalkyloxy)benzyl]pyrimidines were synthesized to improve potency and selectivity against DHFR from different species, including Pneumocystis carinii and Mycobacterium avium . Another approach involved the synthesis of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines with novel side chain substituents to investigate their role as potential inhibitors of DHFR . Additionally, the synthesis of 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines was carried out to evaluate their inhibitory activity against DHFR from Pneumocystis carinii and Toxoplasma gondii .
Molecular Structure Analysis
The molecular structure of 2,4-diaminopyrimidine-5-carboxylic acid derivatives is crucial for their interaction with the active site of DHFR. The presence of specific substituents can enhance binding affinity and selectivity. For example, the introduction of a 2-methoxy-5-(omega-carboxyalkyloxy)benzyl group was designed to interact preferentially with a basic center in the active site of DHFR from parasites . The molecular modeling of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines indicated that certain substituents could interact with DHFR in a manner similar to known inhibitors .
Chemical Reactions Analysis
The chemical reactivity of 2,4-diaminopyrimidine-5-carboxylic acid derivatives is explored to generate new compounds with potential biological activities. For instance, photooxygenation of 5-aryl-2,4-diaminopyrimidines led to the formation of 4-amino-1,3,5-triazin-2-yl ketones, and under reductive conditions, to 5,6-dihydro-4(3H)-pyrimidinones . These reactions demonstrate the versatility of the 2,4-diaminopyrimidine scaffold in synthesizing diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-diaminopyrimidine-5-carboxylic acid derivatives are influenced by their substituents, which can affect solubility, lipophilicity, and cell penetration. For example, the introduction of an omega-carboxyl group was expected to improve water solubility . The calculated log P values of certain derivatives correlated with their ability to penetrate cells, indicating a direct relationship between lipophilicity and cell penetration .
Wissenschaftliche Forschungsanwendungen
Antituberkulose-Aktivitäten
Die 2,4-Diaminopyrimidin-basierten Derivate wurden synthetisiert und auf ihre antituberkulösen Aktivitäten untersucht . Die Dihydrofolat-Reduktase in Mycobacterium tuberculosis (mt-DHFR) ist ein wichtiges Ziel für die Entwicklung von Anti-TB-Medikamenten . Die 2,4-Diaminopyrimidin-basierten Inhibitoren wurden so konzipiert, dass sie die Glycerinbindungsstelle von mt-DHFR mit geeigneter Hydrophilie für den Zelleintritt besetzen . Unter diesen zeigte Verbindung 16l eine gute anti-TB-Aktivität .
Synthese von Derivaten
Die 2,4-Diaminopyrimidin-basierten Derivate wurden mit verschiedenen Methoden synthetisiert . Zum Beispiel wurden die Iodide 14a-d mit substituierter Phenylboronsäure 15 in Gegenwart von Pd(dbpf)Cl2 und K2CO3 in EtOH/Toluol/H2O bei 90 °C für 24 h umgesetzt .
Anti-Bacillus anthracis Aktivitäten
Die 2,4-Diaminopyrimidin-basierten Antifolat-Medikamente wurden synthetisiert und gegen Bacillus anthracis getestet . Diese Medikamente sind unerlässlich, um die resistenten Stämme von B. anthracis zu bekämpfen, insbesondere in Situationen, die eine dringende Behandlung erfordern, ohne dass das Resistenzprofil bekannt ist .
Haarausfallbehandlung
Eines der einfachsten Analoga von 2,4-Diaminopyrimidin, 2,4-Diaminopyrimidin-3-oxid (2,4-DPO, Kopexil) und sein Derivat, Minoxidil, werden in der Haarausfallbehandlung verwendet, um Haarausfall zu reduzieren und die Haarmasse und -dichte zu erhöhen .
Nachweis in verschiedenen Produkten
Carbonsäuren, darunter 2,4-Diaminopyrimidin-5-carbonsäure, wurden in verschiedenen Produkten wie Arzneimitteln, Kosmetika und Lebensmittelzusatzstoffen nachgewiesen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16
Wirkmechanismus
Target of Action
The primary targets of 2,4-Diaminopyrimidine-5-carboxylic acid are Mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs) . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.
Mode of Action
2,4-Diaminopyrimidine-5-carboxylic acid interacts with its targets by binding to different sites of the 2,4-diaminopyrimidine ring . This interaction results in the inhibition of the kinase activity of MAPKs and CRKs, disrupting the normal cellular signaling pathways .
Biochemical Pathways
The inhibition of MAPKs and CRKs by 2,4-Diaminopyrimidine-5-carboxylic acid affects various biochemical pathways. These include pathways involved in cell growth and differentiation, leading to the disruption of normal cellular functions
Pharmacokinetics
Its molecular weight (15413) and physical form (pale-yellow to yellow-brown solid) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2,4-Diaminopyrimidine-5-carboxylic acid’s action primarily involve the disruption of normal cellular signaling pathways due to the inhibition of MAPKs and CRKs . This can lead to altered cell growth and differentiation, potentially affecting the overall function of the cells.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-diaminopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZRCTWHSWYCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278702 | |
| Record name | 2,4-Diaminopyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18588-61-9 | |
| Record name | 18588-61-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diaminopyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4-Diaminopyrimidine-5-carboxylic acid (DAPC) formation during trimethoprim degradation in wastewater treatment?
A1: Research indicates that DAPC is a relatively stable transformation product formed during the biological degradation of trimethoprim in wastewater treatment plants []. This is significant because understanding the transformation pathways and products of micropollutants like trimethoprim is crucial for assessing their environmental fate and potential risks. The formation of stable transformation products like DAPC highlights the importance of considering not only the parent compound but also its degradation products in environmental risk assessments. Further research is needed to understand the ecotoxicological profile of DAPC and its potential impact on aquatic ecosystems.
Q2: How does the concentration of trimethoprim influence the formation of DAPC during wastewater treatment?
A2: Studies have shown that the spike concentration of trimethoprim in experimental setups significantly influences the types and quantities of transformation products formed, including DAPC []. At lower, environmentally relevant trimethoprim concentrations, DAPC becomes a dominant transformation product, accounting for a significant portion of the transformed trimethoprim. This highlights the importance of conducting experiments at environmentally relevant concentrations to accurately reflect real-world transformation processes and the potential environmental risks associated with these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















